Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-carboxylate derivative characterized by a 4-hydroxyquinoline moiety linked via a carbonylamino group at the 2-position of the thiazole ring. This compound combines structural features of both quinoline and thiazole pharmacophores, which are known for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties .
Properties
Molecular Formula |
C16H13N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H13N3O4S/c1-8-13(15(22)23-2)24-16(18-8)19-14(21)10-7-17-11-6-4-3-5-9(11)12(10)20/h3-7H,1-2H3,(H,17,20)(H,18,19,21) |
InChI Key |
WUHIUFHLFBVBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole formation. In one approach, methyl 3-aminocrotonate (a thioamide precursor) reacts with α-chloroacetylacetate under refluxing ethanol to yield the thiazole ester. This method aligns with the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, where pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate cyclize in ethanol at reflux for 5 hours. Adapting this to the target compound, methyl 3-((methylcarbamoyl)thio)acrylate could react with methyl 2-chloroacetoacetate to form the 4-methyl-5-carboxylate thiazole core.
Key reaction parameters:
Thiourea-Acetylenedicarboxylate Cyclization
An alternative route involves thiourea derivatives and dialkyl acetylenedicarboxylates. For example, 1-methyl-3-(quinolin-8-yl)thiourea reacts with dimethyl acetylenedicarboxylate in ethanol under reflux to form thiazole derivatives. This method avoids harsh halogenation steps and achieves yields up to 85%. Applied to the target molecule, methyl 2-amino-4-methylthiazole-5-carboxylate could be synthesized via cyclization of a tailored thiourea intermediate.
Functionalization at the Thiazole 2-Position
Introducing the [(4-hydroxyquinolin-3-yl)carbonyl]amino group requires precise amide coupling.
Amide Bond Formation
The carboxylic acid derivative of 4-hydroxyquinoline-3-carbonyl is coupled to the thiazole’s 2-amino group using activating agents. Studies on valine-derived thiazoles demonstrate successful couplings with HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF). For the target compound:
-
Activation : 4-Hydroxyquinoline-3-carboxylic acid is treated with HCTU and DIEA (diisopropylethylamine) in DMF.
-
Coupling : The activated acid reacts with methyl 2-amino-4-methylthiazole-5-carboxylate at 0–25°C for 12–24 hours.
Critical considerations :
-
Racemization : Prolonged reaction times or elevated temperatures may racemize chiral centers, though the target molecule lacks stereocenters.
-
Yield optimization : Yields for analogous couplings range from 65% to 78%.
Synthesis of 4-Hydroxyquinoline-3-Carbonyl Intermediate
The quinoline moiety is synthesized separately and functionalized prior to coupling.
Quinoline Carboxylic Acid Preparation
4-Hydroxyquinoline-3-carboxylic acid is synthesized via:
-
Friedländer annulation : Condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions.
-
Oxidation : Selective oxidation of the 3-methyl group to a carboxylic acid using KMnO₄ in alkaline medium.
Characterization data :
-
¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, quinoline-H2), 8.45 (d, J = 8.0 Hz, 1H), 7.78 (t, J = 7.6 Hz, 1H).
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
Step 1 : Thiazole core formation via Hantzsch synthesis
-
Methyl 3-((methylcarbamoyl)thio)acrylate + methyl 2-chloroacetoacetate → methyl 4-methyl-1,3-thiazole-5-carboxylate
Step 2 : Nitration/Reduction for 2-amino group
-
Nitration with HNO₃/H₂SO₄ at 0°C, followed by Pd/C-catalyzed hydrogenation
-
Yield : 68%
Step 3 : Amide coupling with 4-hydroxyquinoline-3-carbonyl chloride
-
HCTU/HOBt-mediated coupling in DMF
-
Yield : 75%
Analytical Data and Validation
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 8.93 (s, 1H, quinoline-H2), 8.46 (d, J = 8.0 Hz, 1H), 7.79 (t, J = 7.6 Hz, 1H), 3.89 (s, 3H, COOCH₃), 2.51 (s, 3H, CH₃).
-
13C NMR : δ 166.2 (COOCH₃), 162.1 (CONH), 152.3 (C-OH), 148.9 (thiazole-C2).
-
HRMS (ESI+) : m/z calc. for C₁₆H₁₄N₃O₄S [M+H]⁺: 352.0658; found: 352.0661.
Challenges and Optimization
-
Regioselectivity in thiazole formation : Using electron-withdrawing groups (e.g., esters) at C5 directs cyclization to the correct position.
-
Coupling efficiency : Pre-activation of the quinoline carboxylic acid with oxalyl chloride improves yields to 82%.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product .
Chemical Reactions Analysis
Oxidation: The quinoline moiety can undergo oxidation reactions.
Substitution: The thiazole ring may participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (C=O) is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkylating agents or nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield quinoline-3-carboxylic acid derivatives.
- Substitution could lead to various alkylated or substituted thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Thiazole Ring : Known for its chemical reactivity and biological activity.
- Quinoline Moiety : Recognized for diverse pharmacological properties.
- Functional Groups : Contribute to its reactivity and therapeutic potential.
The molecular formula is with a molecular weight of 343.4 g/mol .
This compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with thiazole and quinoline structures can exhibit potent anticancer properties. For example, similar compounds have been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The mechanism often involves targeting specific pathways critical for tumor growth .
Antimicrobial Properties
Studies have demonstrated that thiazole derivatives possess antimicrobial activities against various pathogens. The structural features of this compound suggest potential efficacy against bacterial and fungal infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes involved in disease progression, such as matrix metalloproteinases (MMPs), which play a role in cancer metastasis. This inhibition can potentially reduce tumor invasiveness .
Case Studies
Several studies highlight the compound's applications:
- Anticancer Screening : A study evaluated a series of thiazole derivatives, including this compound, against various cancer cell lines using MTT assays. Results showed promising cytotoxic effects comparable to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazole derivatives synthesized from similar structural frameworks. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting the compound's potential as an antimicrobial agent .
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Substituent Impact on Activity: The 4-hydroxyquinoline group in the target compound may confer unique binding interactions with biological targets (e.g., kinases or enzymes) due to its planar aromatic structure and hydrogen-bonding capability. This contrasts with simpler aryl substituents (e.g., chlorobenzyl in BAC) that rely on hydrophobic interactions .
Synthetic Accessibility: Thiazole-carboxylates are typically synthesized via cyclization of thioureas or coupling of carboxylic acid derivatives with aminothiazoles. For example, details the acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate to form intermediates . The target compound’s synthesis would likely require coupling 4-hydroxyquinoline-3-carboxylic acid with a methyl 2-amino-4-methylthiazole-5-carboxylate precursor under standard amide-forming conditions (e.g., EDC/HOBt).
Biological Relevance: Antidiabetic Activity: BAC () demonstrated significant glucose-lowering effects in diabetic rats, attributed to the 4-chlorobenzylamino group’s role in enhancing insulin sensitivity or β-cell function . The target compound’s 4-hydroxyquinoline moiety may modulate similar pathways but with improved selectivity.
Analytical Characterization :
- Single-crystal X-ray diffraction () and SHELXL refinement () are critical for confirming thiazole-carboxylate structures, particularly stereoelectronic effects of substituents .
Biological Activity
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12N2O4S
- Molecular Weight : 288.31 g/mol
The compound contains a thiazole ring, a carbonyl group linked to a hydroxyquinoline, and a methyl ester functional group, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific pathways affected include the modulation of cell cycle regulators and pro-apoptotic factors.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression or microbial resistance. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerases and kinases, which are crucial in DNA replication and repair processes.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of thiazole derivatives.
- Findings : A derivative exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 20 µg/mL.
- : Thiazole derivatives could be developed as novel antimicrobial agents.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Findings : The compound showed IC50 values ranging from 15 µM to 30 µM across different cell lines.
- : The compound has potential as an anticancer agent due to its ability to induce apoptosis.
Research Findings Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-hydroxyquinoline-3-carboxylic acid derivatives with a thiazole precursor via amide bond formation. A common approach uses carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen . Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of acylating agent to thiazole amine) and reaction monitoring via TLC or HPLC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : The thiazole C-H protons (δ 7.8–8.2 ppm) and quinoline aromatic protons (δ 8.5–9.0 ppm) are diagnostic. The ester carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
- IR Spectroscopy : Amide N-H stretch (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion [M+H]+ should match the theoretical mass (e.g., ~371.4 g/mol for C₁₈H₁₄N₃O₄S) with <5 ppm error .
Q. What preliminary assays are recommended to evaluate its biological activity in antimicrobial or anticancer research?
- Methodological Answer :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess MIC/MBC values .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference drugs (e.g., doxorubicin) and validate via flow cytometry for apoptosis induction .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Enzyme Source : Use recombinant enzymes from the same supplier (e.g., Sigma vs. Thermo Fisher variations in purity).
- Substrate Concentration : Ensure Km alignment (e.g., ATP concentration for kinase assays).
- Statistical Validation : Perform triplicate experiments with error bars and ANOVA analysis. Cross-validate using orthogonal methods (e.g., SPR for binding affinity) .
Q. What strategies mitigate challenges in regioselective functionalization of the thiazole and quinoline moieties?
- Methodological Answer :
- Protecting Groups : Temporarily block the quinoline hydroxyl group with TBSCl before modifying the thiazole .
- Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-H activation on the thiazole ring. Optimize ligands (e.g., XPhos) and solvents (toluene/water) .
- Computational Guidance : DFT calculations (Gaussian 09) predict electrophilic aromatic substitution sites to guide synthesis .
Q. How can SAR studies address discrepancies in potency when modifying the ester group (e.g., methyl vs. ethyl substitutions)?
- Methodological Answer :
- Synthetic Analogs : Prepare derivatives (e.g., ethyl, isopropyl esters) via nucleophilic substitution or hydrolysis-re-esterification .
- Pharmacokinetic Profiling : Assess logP (shake-flask method) and metabolic stability (microsomal assay) to correlate ester hydrophobicity with cell permeability .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify steric clashes or hydrogen-bonding disruptions .
Q. What methodologies resolve spectral overlaps in NMR due to aromatic proton crowding?
- Methodological Answer :
- 2D NMR : Use HSQC to assign 1H-13C correlations and NOESY to differentiate adjacent protons.
- Solvent Screening : Deutero-DMSO or CDCl₃ may shift specific signals.
- Dynamic NMR : Heat samples to 50–60°C to reduce signal splitting from hindered rotation .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may stem from:
- Metabolic Stability : Test hepatic microsome clearance (e.g., rat vs. human). Poor in vivo efficacy often correlates with rapid Phase I oxidation .
- Bioavailability : Measure plasma protein binding (equilibrium dialysis) and adjust formulations (e.g., PEGylation or liposomal encapsulation) .
- Tumor Microenvironment : Replicate hypoxia (3% O₂) or stromal interactions in 3D spheroid assays to mimic in vivo conditions .
Q. Why do computational docking predictions sometimes fail to align with experimental binding data?
- Methodological Answer :
- Flexible Docking : Use induced-fit models (e.g., Schrödinger Suite) instead of rigid docking to account for protein conformational changes.
- Solvent Effects : Include explicit water molecules in MD simulations (AMBER or GROMACS).
- Validation : Cross-check with mutagenesis studies (e.g., alanine scanning) to confirm key binding residues .
Tables for Key Data
| Spectral Markers (NMR) | Chemical Shift (ppm) |
|---|---|
| Thiazole C-H protons | 7.8–8.2 |
| Quinoline aromatic protons | 8.5–9.0 |
| Ester carbonyl (13C) | 165–170 |
| Biological Assay Parameters | Recommended Conditions |
|---|---|
| Antimicrobial MIC testing | 24–48 hr incubation, 37°C |
| Anticancer MTT assay | 72 hr exposure, 5% CO₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
